Dapitant
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dapitant involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of N, N’-dicyclohexylcarbodiimide with malonic acid to generate 1,3-dicyclohexylpyrimidine-2,4,6-triketone. This intermediate is then reacted with chloroformate under alkaline conditions to produce 1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxylate. Finally, an ester ammonolysis reaction with glycine yields this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale preparation. The reaction conditions are carefully controlled to ensure high yield and purity. The use of cost-effective raw materials and efficient conversion of byproducts are key considerations in the industrial process .
Chemical Reactions Analysis
Types of Reactions
Dapitant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry: Dapitant is used as a model compound in studying neurokinin 1 receptor antagonists and their interactions.
Biology: It is employed in research on neurogenic inflammation and pain modulation.
Medicine: this compound has been investigated for its potential to treat migraine disorders and other nervous system diseases.
Industry: The compound’s unique properties make it valuable in the development of new therapeutic agents
Mechanism of Action
Dapitant exerts its effects by inhibiting the binding of substance P to neurokinin 1 receptors. This blockade prevents the neurokinin-mediated effects, such as neurogenic inflammation and pain modulation. The compound’s high affinity for neurokinin 1 receptors makes it a promising therapeutic option for conditions involving substance P .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another neurokinin 1 receptor antagonist used to treat nausea and vomiting caused by chemotherapy.
Fosaprepitant: A prodrug of aprepitant with similar therapeutic applications.
Rolapitant: A long-acting neurokinin 1 receptor antagonist used for similar indications.
Uniqueness of Dapitant
This compound is unique due to its high potency and selectivity for neurokinin 1 receptors. It has shown greater efficacy in preclinical models compared to other similar compounds, making it a valuable candidate for further research and development .
Properties
CAS No. |
153438-49-4 |
---|---|
Molecular Formula |
C37H39NO4 |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(2S)-1-[(3aS,4S,7aS)-4-hydroxy-4-(2-methoxyphenyl)-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C37H39NO4/c1-26(29-18-10-12-20-33(29)41-2)35(39)38-24-31-32(25-38)37(40,30-19-11-13-21-34(30)42-3)23-22-36(31,27-14-6-4-7-15-27)28-16-8-5-9-17-28/h4-21,26,31-32,40H,22-25H2,1-3H3/t26-,31-,32+,37+/m0/s1 |
InChI Key |
CCIWVEMVBWEMCY-RCFOMQFPSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)C(=O)N2C[C@@H]3[C@H](C2)C(CC[C@]3(C4=CC=CC=C4OC)O)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O |
Canonical SMILES |
CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dapitant RPR 100893 RPR 103253 RPR-100893 RPR-103253 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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